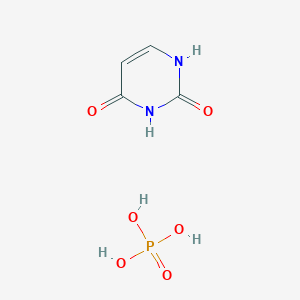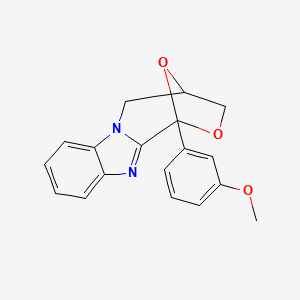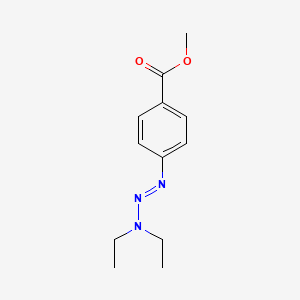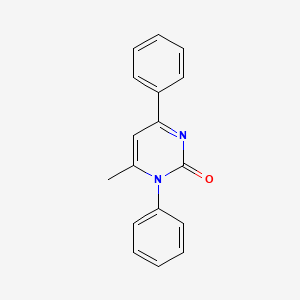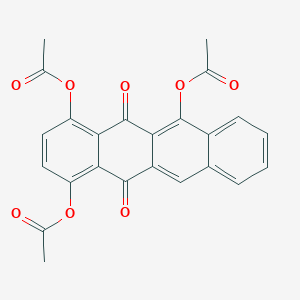![molecular formula C80H168O4P2S B14453787 Bis[tetrakis(decyl)phosphanium] sulfate CAS No. 71977-66-7](/img/structure/B14453787.png)
Bis[tetrakis(decyl)phosphanium] sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[tetrakis(decyl)phosphanium] sulfate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of four decyl groups attached to a central phosphorus atom, forming a tetrakis structure The sulfate anion balances the positive charge of the phosphanium cations
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[tetrakis(decyl)phosphanium] sulfate typically involves the reaction of tetrakis(decyl)phosphonium chloride with a sulfate source. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction scheme is as follows:
[ \text{4 R-PCl} + \text{SO}_4^{2-} \rightarrow \text{(R-P)}_4\text{SO}_4 ]
where R represents the decyl group. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis[tetrakis(decyl)phosphanium] sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The decyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions are typically carried out in the presence of a catalyst, such as palladium on carbon, under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Bis[tetrakis(decyl)phosphanium] sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of Bis[tetrakis(decyl)phosphanium] sulfate involves its interaction with molecular targets through its phosphanium cation. The compound can form stable complexes with negatively charged molecules, facilitating their transport across cell membranes. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(phenyl)phosphonium sulfate
- Tetrakis(butyl)phosphonium sulfate
Uniqueness
Bis[tetrakis(decyl)phosphanium] sulfate is unique due to its long decyl chains, which impart hydrophobic properties and enhance its ability to interact with hydrophobic molecules. This makes it particularly useful in applications where phase transfer catalysis and hydrophobic interactions are important.
Propiedades
Número CAS |
71977-66-7 |
|---|---|
Fórmula molecular |
C80H168O4P2S |
Peso molecular |
1288.2 g/mol |
Nombre IUPAC |
tetrakis-decylphosphanium;sulfate |
InChI |
InChI=1S/2C40H84P.H2O4S/c2*1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;1-5(2,3)4/h2*5-40H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
NOJOQVIUIGRQGC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)

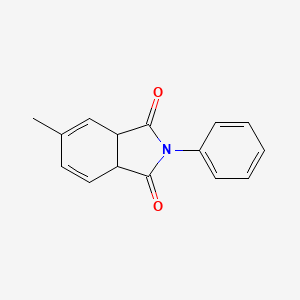
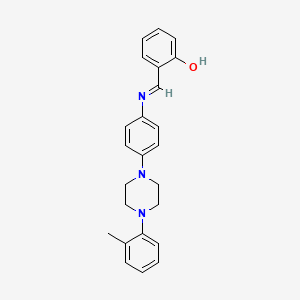
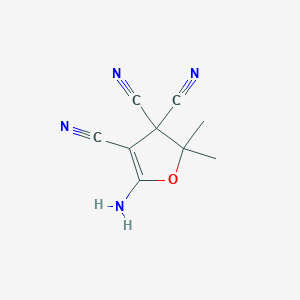

![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
